Altenin

Phytopathology Fungal secondary metabolites Structure-activity relationship

Altenin is a host-specific furanone phytotoxin, distinct from Alternaria polyketides like alternariol. Essential for dissecting Alternaria kikuchiana pathogenesis and pear black spot disease, it induces symptoms at 20 ng/mL. Use to probe plant-pathogen co-evolution, develop diagnostics, or study unique biosynthesis. Not replaceable by common Alternaria toxins.

Molecular Formula C9H14O6
Molecular Weight 218.20 g/mol
CAS No. 13912-19-1
Cat. No. B079221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltenin
CAS13912-19-1
Molecular FormulaC9H14O6
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)C(O1)(C(C)O)O
InChIInChI=1S/C9H14O6/c1-3-14-8(12)6-4-7(11)9(13,15-6)5(2)10/h5-6,10,13H,3-4H2,1-2H3
InChIKeyCVBPSUAJSKDJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Altenin (CAS 13912-19-1): A Furanone-Class Phytopathogenic Metabolite from Alternaria kikuchiana for Plant Pathology and Fungal Secondary Metabolite Research


Altenin (CAS 13912-19-1, molecular formula C9H14O6, molecular weight 218.20) is a furanone-class secondary metabolite isolated from the fungus Alternaria kikuchiana Tanaka, the causative agent of black spot disease in pears [1] . Chemically, it is defined as ethyl 5-hydroxy-5-(1-hydroxyethyl)-4-oxooxolane-2-carboxylate, featuring an endiol carbonyl functional grouping critical for its pathogenic activity [2]. Altenin belongs to the oxolanes/furanones class of organic compounds . Its biological profile is distinguished from more widely studied Alternaria metabolites (e.g., alternariol, tenuazonic acid, altenuene) by its specific structural class and its established, quantifiable role as a phytopathogenicity factor in the Alternaria kikuchiana-pear host system [1] [3].

Why Altenin (CAS 13912-19-1) Cannot Be Replaced by More Common Alternaria Toxins (e.g., Alternariol, Tenuazonic Acid) in Targeted Phytopathology Studies


In-class Alternaria metabolites are not interchangeable due to fundamentally divergent chemical scaffolds and biological roles. Altenin is a furanone [1], whereas alternariol, altenuene, and altenuisol belong to the dibenzo-α-pyrone structural class, and tenuazonic acid is a tetramic acid derivative [2]. These structural differences manifest in distinct bioactivity profiles: for instance, (-)-altenuene lacks significant topoisomerase inhibitory activity unlike alternariol , and tenuazonic acid exhibits general mammalian cytotoxicity not documented for Altenin . More critically, Altenin is specifically linked to the pathogenicity of Alternaria kikuchiana in pear (Pyrus spp.) via its quantifiable leaf-spot induction activity [3] [4]. Substituting Altenin with a more readily available Alternaria metabolite would introduce an incorrect structural class, thereby invalidating experimental conclusions regarding host-pathogen interactions, structure-activity relationships, or specific biosynthetic pathway investigations that require the authentic furanone-derived metabolite of A. kikuchiana.

Altenin (CAS 13912-19-1): Quantitative Differentiation Evidence vs. Alternaria Metabolite Comparators for Scientific Selection


Altenin vs. Alternaria Metabolites (Alternariol, Tenuazonic Acid, Altenuene): Structural Class Divergence and Functional Group Basis for Phytopathogenicity

Altenin belongs to the furanone (oxolane) structural class [1], which differentiates it from the dibenzo-α-pyrone class (alternariol, altenuene, altenuisol) and the tetramic acid class (tenuazonic acid) that dominate Alternaria toxin literature [2] . Structure-activity studies with related reductones demonstrate that the endiol carbonyl grouping within the furanone scaffold is the center of pathogenic activity to pear, establishing a structure-function relationship absent in comparator classes [3].

Phytopathology Fungal secondary metabolites Structure-activity relationship

Altenin Minimum Active Concentration for Phytotoxicity Induction vs. Baseline Inactivity

Altenin exhibits quantifiable phytopathogenic activity in the pear leaf bioassay. A single drop of an aqueous Altenin solution at a concentration of 2×10⁻⁵ mg/mL (0.02 µg/mL) was sufficient to produce a black spot on pear leaves [1] [2]. This threshold concentration serves as a quantitative benchmark for activity validation. Comparatively, other Alternaria metabolites such as alternariol and altenuisol require concentrations in the µg/mL range (e.g., 10–1000 µg/mL) to elicit growth modulation effects in other plant species [3], though direct head-to-head data in the pear system for these comparators is not available.

Phytotoxicity Host-pathogen interaction Bioassay

Altenin Thermal Stability Profile for Experimental Handling and Storage Planning

Altenin's stability under thermal stress has been systematically evaluated to guide experimental handling. The compound exhibits differential stability across temperatures: at 80°C, Altenin was completely inactivated (0% activity retained); at 60°C, activity decreased markedly to 30% of the initial value; at 40°C, 100% of activity was retained [1]. This thermal stability profile is a unique, experimentally derived property not systematically reported for other Alternaria metabolites such as alternariol or tenuazonic acid in comparable contexts.

Compound stability Experimental reproducibility Storage conditions

Altenin Chromatographic Behavior and Isolation Protocol for Authentic Material Verification

Altenin exhibits defined chromatographic retention behavior that facilitates its isolation and analytical verification from complex fungal culture matrices. The validated isolation protocol utilizes sequential active charcoal adsorption followed by acetone elution, then silica gel and alumina column chromatography [1]. This specific adsorption/elution profile differentiates Altenin from co-occurring Alternaria kikuchiana metabolites including diheptyl phthalate, myristic acid, succinic acid, and other esterified components [1].

Natural product isolation Chromatography Analytical chemistry

Altenin Biosynthetic Origin: A. kikuchiana-Specific Metabolite vs. Broadly Distributed Alternaria Toxins

Altenin is specifically isolated from Alternaria kikuchiana Tanaka and Alternaria gaisen [1] , the causative agents of black spot disease in Asian pear (Pyrus spp.). In contrast, major Alternaria toxins such as alternariol, alternariol monomethyl ether, tenuazonic acid, and altenuene are produced broadly across multiple Alternaria species including A. alternata, A. tenuissima, and A. arborescens [2] [3]. This restricted species distribution makes Altenin a specific marker for A. kikuchiana-associated pathology.

Fungal secondary metabolism Biosynthesis Species-specific metabolites

Altenin (CAS 13912-19-1): Evidence-Backed Research Applications in Phytopathology, Fungal Metabolism, and Analytical Chemistry


Validation of Phytopathogenicity in Pear (Pyrus spp.) Host-Pathogen Interaction Studies

Researchers investigating the molecular basis of Alternaria kikuchiana-mediated black spot disease in pear can employ Altenin as a validated, quantifiable positive control. Its defined minimum active concentration (2×10⁻⁵ mg/mL) [1] enables precise dose-response experimental designs to assess cultivar susceptibility or to screen for resistance-inducing compounds. Altenin is the authentic phytotoxic principle from the pear pathogen, making it superior to non-host-specific Alternaria toxins (e.g., alternariol) for mechanistic studies in this pathosystem [2].

Analytical Standard for A. kikuchiana-Specific Metabolite Detection and Fungal Strain Differentiation

Altenin's restricted production to Alternaria kikuchiana and A. gaisen makes it an ideal analytical marker for distinguishing these pear-pathogenic strains from other Alternaria species (e.g., A. alternata, A. tenuissima) that produce broadly distributed toxins such as alternariol and tenuazonic acid [2]. Its known chromatographic behavior on silica gel and alumina [1] provides a foundation for developing targeted LC-MS or HPLC methods for strain identification, disease diagnostics, or monitoring of fungal contamination in agricultural settings.

Structure-Activity Relationship (SAR) Studies on Furanone-Based Phytotoxins

Investigators focused on the chemical determinants of phytopathogenicity can use Altenin as a parent scaffold for SAR exploration. The endiol carbonyl grouping within its furanone structure has been identified as the center of pathogenic activity toward pear [3]. Altenin provides a well-characterized starting point for synthesizing and testing structural analogs, as demonstrated by Sugiyama's synthesis of related reductones [4]. This application is not served by dibenzo-α-pyrone class toxins (e.g., alternariol), which lack the relevant pharmacophore .

Biosynthetic Gene Cluster Discovery in Alternaria kikuchiana

Genomic and metabolomic studies aimed at elucidating the biosynthetic pathways of Alternaria kikuchiana require Altenin as a reference metabolite. Its isolation from A. kikuchiana culture filtrate, along with six co-produced metabolites, establishes a defined metabolic fingerprint for this species [1]. Authentic Altenin enables gene knockout and heterologous expression studies to identify the furanone biosynthetic gene cluster, a pathway distinct from those producing the dibenzo-α-pyrone (alternariol, altenuene) or tetramic acid (tenuazonic acid) classes of Alternaria metabolites [2] .

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